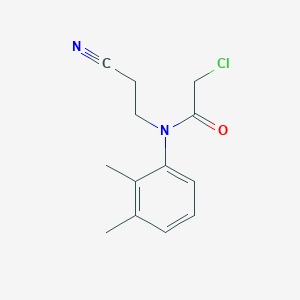
2-chloro-N-(2-cyanoethyl)-N-(2,3-dimethylphenyl)acetamide
Descripción general
Descripción
2-chloro-N-(2-cyanoethyl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-N-(2-cyanoethyl)-N-(2,3-dimethylphenyl)acetamide is an organic compound notable for its unique structural features, which include a chloro group, a cyanoethyl group, and a dimethylphenyl moiety. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and material science.
- Molecular Formula : C13H15ClN2O
- Molecular Weight : 250.73 g/mol
- Structure : The compound features a chloro group that may participate in electrophilic reactions and a cyano group that can interact with nucleophilic sites in biological molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways and cancer cell proliferation. The cyano group allows interaction with nucleophilic sites, potentially leading to significant biological effects.
- Receptor Modulation : The compound may also modulate receptors associated with inflammatory responses or cancer growth, contributing to its anti-inflammatory and anticancer properties.
Biological Activity
Initial research indicates that this compound exhibits:
- Anti-inflammatory Properties : The compound's ability to inhibit key enzymes in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
- Anticancer Activity : Its structural components may allow it to affect cancer cell viability and proliferation through enzyme inhibition and receptor modulation.
Case Study 1: Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production in macrophages | |
| Anticancer | Dose-dependent reduction in cell viability | |
| Enzyme Inhibition | Interaction with key enzymes in inflammation |
Propiedades
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-10-5-3-6-12(11(10)2)16(8-4-7-15)13(17)9-14/h3,5-6H,4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHJFQNRLUSSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CCC#N)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















